Home > Products > Screening Compounds P113098 > Alcaftadine Alcohol
Alcaftadine Alcohol -

Alcaftadine Alcohol

Catalog Number: EVT-13574619
CAS Number:
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alcaftadine Alcohol is a compound primarily used in ophthalmic formulations as an H1 histamine receptor antagonist. It is indicated for the prevention of itching associated with allergic conjunctivitis. Alcaftadine was approved for medical use in the United States in July 2010 and is marketed under the brand name Lastacaft. This compound belongs to the class of organic compounds known as benzazepines, which consist of a benzene ring fused to an azepine ring, featuring a nitrogen atom within the seven-membered heterocycle structure .

Source and Classification

Alcaftadine is classified as a small molecule drug and falls under the category of antihistamines. Its chemical formula is C19H21N3OC_{19}H_{21}N_{3}O, with a molar mass of approximately 307.397 g/mol. The compound has been recognized for its effectiveness in reducing allergic symptoms by blocking histamine receptors in the body .

Synthesis Analysis

Methods and Technical Details

The synthesis of Alcaftadine involves several steps, primarily focusing on oxidation reactions to eliminate impurities, specifically diol byproducts. A notable method employs manganese dioxide for selective oxidation, which simplifies purification and enhances yield. The process begins with hydroxymethylated precursors, followed by a two-step oxidation that leads to the formation of Alcaftadine. This method has been validated for commercial production, ensuring compliance with International Council for Harmonisation guidelines regarding purity .

The synthesis can be summarized as follows:

  1. Initial Reaction: Hydroxymethylated crude mass undergoes partial oxidation using manganese dioxide.
  2. Final Oxidation: The oxidized product is treated again with manganese dioxide to yield Alcaftadine.
  3. Purification: Crystallization from solvents like isopropanol or ethyl acetate achieves high purity levels, exceeding 99% .
Molecular Structure Analysis

Structure and Data

Alcaftadine's molecular structure features a complex arrangement that includes a benzene ring fused with an azepine structure. The compound's structural formula can be represented as follows:

  • Chemical Formula: C19H21N3OC_{19}H_{21}N_{3}O
  • Molecular Weight: 307.397 g/mol
  • Melting Point: Approximately 167 °C
  • Boiling Point: 556.247 °C at 760 mmHg .

The three-dimensional conformation of Alcaftadine can be visualized using molecular modeling tools, which depict its spatial arrangement and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Alcaftadine undergoes various chemical reactions typical of organic compounds containing nitrogen and oxygen functionalities. Key reactions include:

  • Oxidation: As previously mentioned, oxidation reactions are critical in its synthesis for removing hydroxymethyl groups.
  • Acid-Base Reactions: Alcaftadine can form salts with various acids, enhancing its solubility and stability in pharmaceutical formulations.
  • Nucleophilic Substitution: The presence of functional groups allows for potential nucleophilic attacks, which can modify its chemical properties for different applications .
Mechanism of Action

Process and Data

Alcaftadine functions primarily as an antagonist for the H1 histamine receptor. By blocking these receptors, it effectively reduces symptoms associated with allergic conjunctivitis, such as itching and redness of the eyes. The mechanism involves:

  1. Receptor Binding: Alcaftadine binds to H1 receptors on target cells in the conjunctiva.
  2. Inhibition of Histamine Effects: This binding prevents histamine from exerting its effects, thereby alleviating allergic symptoms.
  3. Reduction of Eosinophil Recruitment: Alcaftadine also decreases eosinophil recruitment post-allergen exposure, contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alcaftadine exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Slightly soluble in water; more soluble in organic solvents like dichloromethane.
  • LogP (Partition Coefficient): Approximately 3.202, indicating moderate lipophilicity which aids in ocular absorption .

These properties are essential for its formulation into eye drops, ensuring effective delivery to target tissues.

Applications

Scientific Uses

Alcaftadine's primary application is in ophthalmology as a treatment for allergic conjunctivitis. Its effectiveness in reducing ocular itching makes it a valuable option among antihistamines available over-the-counter. Beyond ophthalmic use, research continues into potential applications in other allergic conditions due to its mechanism of action against histamine receptors .

Historical Development and Patent Landscape of Alcaftadine Alcohol

Early Discovery and Initial Synthesis by Janssen Pharmaceuticals

Alcaftadine (chemical name: 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde) was first synthesized by Janssen Pharmaceuticals in the 1990s as a novel histamine H₁ receptor antagonist. The initial synthetic route, disclosed in early patents, comprised a multi-step process beginning with commercially available precursors [5]:

  • Imidazole Alkylation: 1-(2-Phenylethyl)-1H-imidazole (7) was prepared by reacting imidazole (5) with 2-phenylethyl bromide (6) using pyridine/triethylamine as base.
  • Acylation: Compound 7 was acylated with 4-piperidinecarbonyl chloride (8) to yield ester 9 (34% yield).
  • Hydrolysis: The ester was hydrolyzed using 48% HBr to form piperidine dihydrobromide 10 (98% yield).
  • N-Methylation: A Leuckart reaction with formaldehyde/formic acid introduced the N-methyl group, generating 11 (82% yield).
  • Cyclization: Triflic acid-mediated intramolecular alkylation-dehydration produced the benzazepine core (12).
  • Hydroxymethylation: Prolonged exposure (7 days) to 40% aqueous formaldehyde yielded alcohol 13.
  • Oxidation: Manganese(IV) oxide oxidation finalized alcaftadine alcohol (II) [5].

This route faced challenges including low yield in the acylation step and extended reaction times in hydroxymethylation, necessitating later optimizations.

Table 1: Key Intermediates in Janssen's Initial Synthesis of Alcaftadine

IntermediateChemical NameYieldKey Reaction
71-(2-Phenylethyl)-1H-imidazoleModerateAlkylation
9Piperidinecarboxylate ester34%Acylation
10Piperidine dihydrobromide98%Acid hydrolysis
11N-Methylpiperidine derivative82%Leuckart reaction
12Benzazepine intermediateUnreportedCyclization
13Hydroxymethylated precursorUnreportedHydroxymethylation

Evolution of Synthetic Methodologies in Patent Literature

Subsequent patents refined the synthesis to enhance efficiency, purity, and scalability:

  • Salt Formation for Purification: EP2978765A1 and WO2014154620A1 detailed the use of fumaric acid to crystallize alcaftadine as a stable fumarate salt. Ethyl acetate/isopropanol mixtures enabled high-purity recovery (>99.5% HPLC) [1] [3].
  • Solvent System Optimization: Replacing harsh hydrolysis agents (HBr), later methods employed milder conditions (e.g., sodium acetate buffer) to minimize degradation. Crystallization solvents were optimized to ethyl acetate/isopropanol for higher yield and lower impurity levels [1].
  • Oxidation Improvements: Manganese(IV) oxide remained standard for oxidizing alcohol 13 to alcaftadine alcohol, but later protocols emphasized rigorous temperature control (0–5°C) to prevent over-oxidation [3].
  • Acid-Stable Formulations: WO2021141672A2 introduced buffered systems (pH 4.5–6.0) with polysorbate-80 and osmotic agents (e.g., sodium acetate) to suppress chemical degradation (deamidation, oxidation) during storage [6].

Table 2: Evolution of Key Synthetic Steps for Alcaftadine Alcohol

Synthetic StepInitial Approach (Janssen)Optimized Approach (Later Patents)Improvement Impact
Acylation (Step 2)Pyridine/TEA base, 34% yieldNot explicitly modifiedLow yield remained a challenge
Hydrolysis (Step 3)48% HBr, 98% yieldSodium acetate buffer, mild conditionsReduced degradation impurities
Cyclization (Step 5)Triflic acid, unreported yieldControlled temperature (0–25°C)Enhanced reproducibility
Fumarate CrystallizationNot describedEthyl acetate/IPA mixturesPurity >99.5%, scalable
Formulation StabilityUnreportedAcetate buffer (pH 5.5), polysorbate-80Particulate count <50/mL at 40°C

Intellectual Property Strategies and Market Exclusivity Challenges

Janssen and Vistakon (Johnson & Johnson subsidiaries) employed layered IP strategies to prolong market exclusivity:

  • Core Compound Patents: Early patents (e.g., EP2978765A1) protected alcaftadine’s molecular structure and basic synthesis (filed 1990s, expired ~2010–2015) [1] [5].
  • Secondary Formulation Patents: US10617695B2 claimed ophthalmic compositions with specific excipients (e.g., viscosity agents, stabilizers) to treat allergic conjunctivitis. This extended protection beyond the compound patent [2].
  • Orphan Drug & Pediatric Exclusivity: Though not directly applied to alcaftadine, patents like WO2014154620A1 referenced Switzerland’s 2019 Therapeutic Products Act (Art. 11b), which grants:
  • 10-year data exclusivity for new indications with significant clinical benefit.
  • 15-year protection for orphan drugs.
  • 6-month pediatric extensions [7].
  • Patent Litigation Defenses: As generics approached, innovators leveraged method-of-use and formulation patents to deter competition. For example, US10617695B2 emphasized alcaftadine’s unique mast-cell stabilization and anti-inflammatory effects beyond H₁ antagonism [2].
  • Revenue Protection Tactics: With alcaftadine’s compound patent expired, revenue relied on:
  • Authorized generics: Licensing to generic manufacturers to capture market share.
  • Next-gen formulations: Exploring combination products (e.g., +vasoconstrictors) to renew patents [4].

Table 3: Intellectual Property Landscape and Exclusivity Mechanisms

IP StrategyPatent ExamplesLegal MechanismExclusivity Period
Core compound protectionEP2978765A1, WO2014154620A1Molecular structure, synthesis claims~20 years (expired)
Formulation/compositionUS10617695B2Ophthalmic solutions with stabilizersUntil 2036+
New indication claimsReferenced in [7]10-year data exclusivity (Swiss HMG Art.11b)10 years
Orphan drug designationNot applied15-year data exclusivity (HMG Art.11b(4))15 years
Pediatric extensionNot applied6-month SPC extension+6 months

Properties

Product Name

Alcaftadine Alcohol

IUPAC Name

[11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl]methanol

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H23N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12,23H,6-11,13H2,1H3

InChI Key

YIPFFRZMLCFNBS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4CO)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.